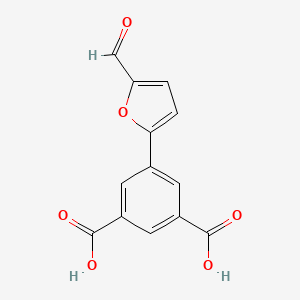

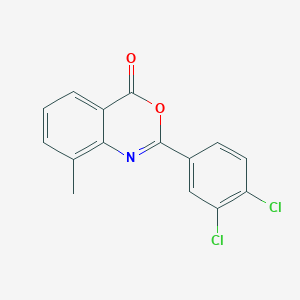

![molecular formula C13H19NO2S B5714323 1-[2-(phenylsulfonyl)ethyl]piperidine CAS No. 1213-43-0](/img/structure/B5714323.png)

1-[2-(phenylsulfonyl)ethyl]piperidine

説明

Synthesis Analysis

The synthesis of N'-(Aryl/alkylsulfonyl)-1-(phenylsulfonyl) piperidine-4-carbohydrazide derivatives, closely related to "1-[2-(phenylsulfonyl)ethyl]piperidine," involves starting from ethyl piperidine-4-carboxylate, leading to the production of ethyl 1-(phenylsulfonyl)piperidine-4-carboxylate and subsequent derivatives by reacting with alkyl/aryl sulfonyl chlorides (Khalid, H., Rehman, A., & Abbasi, M., 2014).

Molecular Structure Analysis

The molecular structure of "this compound" derivatives has been characterized by various spectroscopic techniques, including IR, 1H-NMR, and EI-MS spectra. Molecular docking studies have been conducted to examine their binding interactions with proteins, offering insights into the compound's potential biological interactions and activity (Khalid, H., Rehman, A., & Abbasi, M., 2014).

Chemical Reactions and Properties

Reactions of 1-methyl- and 1-(2-phenylethyl)-1,2,3,4-tetrahydropyridines with organic azides lead to the formation of respective 1-substituted-piperidylidene-2-sulfon(cyan)amides, showcasing the chemical versatility and reactivity of the piperidine backbone. This reactivity is crucial for the synthesis of various sulfonamide derivatives with potential biological activities (Warren, B., & Knaus, E., 1987).

Physical Properties Analysis

The physical properties of "this compound" derivatives, such as melting points, solubility, and crystalline structure, are influenced by their molecular conformation and intermolecular interactions. These properties are crucial for understanding the compound's behavior in biological systems and its formulation for potential applications (Girish, H. R., et al., 2008).

Chemical Properties Analysis

The chemical properties, including reactivity with nucleophiles, stability under various conditions, and interactions with biological molecules, define the compound's applicability in medicinal chemistry and other fields. Studies have shown that the sulfonamide group in piperidine derivatives offers a versatile platform for chemical modifications, leading to compounds with diverse biological activities (Brown, D., et al., 1991).

科学的研究の応用

Enzyme Inhibition and Molecular Docking

- Acetylcholinesterase and Butyrylcholinesterase Inhibition : Studies have shown that derivatives of 1-[2-(phenylsulfonyl)ethyl]piperidine exhibit inhibitory activities against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). These enzymes are significant in the context of neurodegenerative diseases like Alzheimer's. Molecular docking studies further confirm the potential of these compounds as enzyme inhibitors (Khalid, Rehman, & Abbasi, 2014).

Antibacterial Properties

- Anti-bacterial Activities : Piperidine derivatives have shown moderate to significant antibacterial activity. The synthesized compounds were effective against various Gram-negative and Gram-positive bacteria, indicating their potential in antibacterial applications (Khalid et al., 2016).

Receptor Antagonism

- 5-HT(2A) Receptor Antagonism : Piperidine sulfones, including derivatives of this compound, have been identified as selective 5-HT(2A) receptor antagonists. These compounds are significant in the context of psychiatric disorders and offer bioavailability and brain penetration, crucial for their effectiveness in animal models (Fletcher et al., 2002).

Anticancer Potential

- Anticancer Agent Evaluation : Some piperidine derivatives have been synthesized and evaluated as potential anticancer agents. Compounds exhibited promising anticancer activities, indicating their potential utility in cancer therapy (Rehman et al., 2018).

Antioxidant Capacity

- Antioxidant Activity : Piperidine derivatives have been shown to possess antioxidant capacity. This includes their potential in lipid peroxidation inhibition, suggesting their role in addressing oxidative stress-related conditions (Karaman et al., 2016).

Bioavailability in Pharmaceuticals

- Use in Li-ion Batteries : 1-Ethyl-1-methyl piperidinium derivatives, related to this compound, have been used as co-solvents in Li-ion batteries. Their unique properties contribute to better conductivity and performance in these applications (Kim, Cho, & Shin, 2013).

Crystal Structure Analysis

- Crystal Structure Analysis : The crystal structures of certain analogues of this compound have been determined, providing insights into their potential as enhancers of Ubiquitin C-terminal hydrolase-L1, a protein significant in Parkinson's disease (Mambourg et al., 2021).

作用機序

Target of Action

Piperidine derivatives are known to play a significant role in the pharmaceutical industry and are present in more than twenty classes of pharmaceuticals .

Mode of Action

It’s known that piperidine derivatives can interact with various biological targets, leading to changes in cellular processes .

Biochemical Pathways

Piperidine derivatives are known to regulate several crucial signaling pathways essential for various biological processes .

Result of Action

Piperidine derivatives are known to have various therapeutic potentials .

Action Environment

Factors such as ph, temperature, and presence of other molecules can potentially influence the action of piperidine derivatives .

特性

IUPAC Name |

1-[2-(benzenesulfonyl)ethyl]piperidine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19NO2S/c15-17(16,13-7-3-1-4-8-13)12-11-14-9-5-2-6-10-14/h1,3-4,7-8H,2,5-6,9-12H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DFPJBDGZXJEILK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)CCS(=O)(=O)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801288382 | |

| Record name | 1-[2-(Phenylsulfonyl)ethyl]piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801288382 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

253.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1213-43-0 | |

| Record name | 1-[2-(Phenylsulfonyl)ethyl]piperidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1213-43-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-[2-(Phenylsulfonyl)ethyl]piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801288382 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

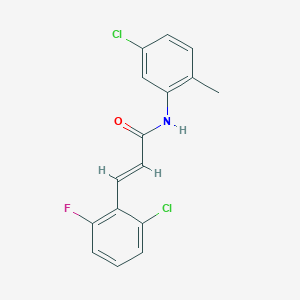

![ethyl 1-[(cyclopentylamino)carbonothioyl]-4-piperidinecarboxylate](/img/structure/B5714244.png)

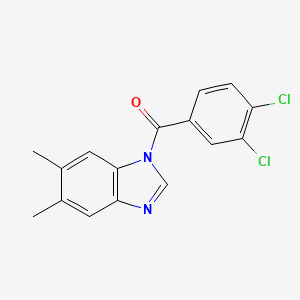

![2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)-N'-({5-[4-(trifluoromethoxy)phenyl]-2-furyl}methylene)acetohydrazide](/img/structure/B5714279.png)

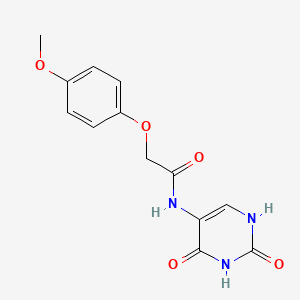

![2-[(4,6-dimethyl-2-quinazolinyl)thio]-N-1,3-thiazol-2-ylacetamide](/img/structure/B5714292.png)

![N'-[(2,4,5-trimethoxybenzoyl)oxy]-2-pyridinecarboximidamide](/img/structure/B5714316.png)

![N-[4-({[3-(methylthio)phenyl]amino}sulfonyl)phenyl]acetamide](/img/structure/B5714331.png)

![methyl 3-[(2-chloro-4-methylbenzoyl)amino]-4-(4-morpholinyl)benzoate](/img/structure/B5714362.png)

![3-{4-[(2-fluorobenzyl)oxy]-3-methoxyphenyl}acrylic acid](/img/structure/B5714366.png)